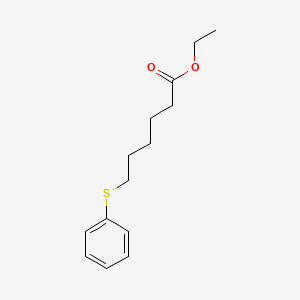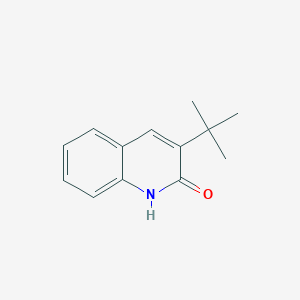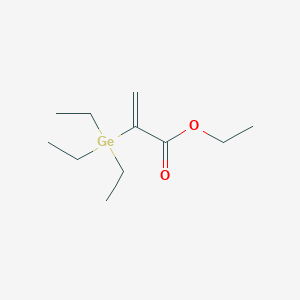
Ethyl 2-(triethylgermyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(triethylgermyl)prop-2-enoate: is an organogermanium compound that features a germanium atom bonded to an ethyl group and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(triethylgermyl)prop-2-enoate typically involves the reaction of triethylgermanium chloride with ethyl prop-2-enoate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C2H5GeCl3+C2H5O2CCH=CH2→C2H5Ge(C2H5)3O2CCH=CH2+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(triethylgermyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The germanium atom can participate in substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Germanium dioxide and ethyl prop-2-enoate derivatives.
Reduction: Ethyl 2-(triethylgermyl)prop-2-enol and related alcohols.
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Ethyl 2-(triethylgermyl)prop-2-enoate is used as a precursor in the synthesis of organogermanium compounds, which are valuable in the development of new materials and catalysts.
Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential applications in medicine, including anti-cancer and immunomodulatory effects. This compound may serve as a starting material for the synthesis of biologically active derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings, where its unique properties enhance the performance of the final products.
Mechanism of Action
The mechanism of action of Ethyl 2-(triethylgermyl)prop-2-enoate involves its interaction with molecular targets through its germanium center. The germanium atom can form stable bonds with various ligands, facilitating the formation of complex structures. These interactions can modulate biological pathways and chemical reactions, leading to the observed effects.
Comparison with Similar Compounds
Ethyl prop-2-enoate: Lacks the germanium atom, resulting in different chemical properties and reactivity.
Triethylgermanium chloride: Contains germanium but lacks the ester functionality, leading to different applications and reactivity.
Uniqueness: Ethyl 2-(triethylgermyl)prop-2-enoate is unique due to the presence of both the germanium atom and the ester group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the formation of complex structures not achievable with simpler compounds.
Properties
CAS No. |
144650-44-2 |
|---|---|
Molecular Formula |
C11H22GeO2 |
Molecular Weight |
258.92 g/mol |
IUPAC Name |
ethyl 2-triethylgermylprop-2-enoate |
InChI |
InChI=1S/C11H22GeO2/c1-6-12(7-2,8-3)10(5)11(13)14-9-4/h5-9H2,1-4H3 |
InChI Key |
WRMXFHMXBYPVHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


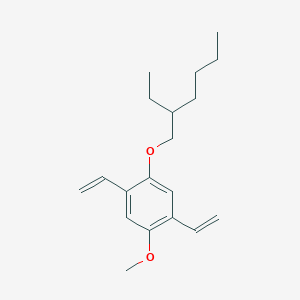
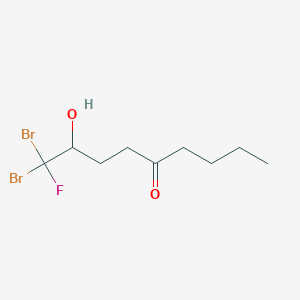
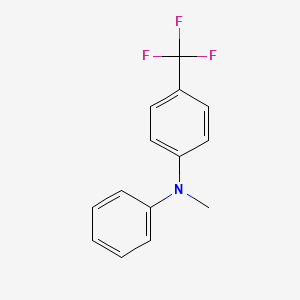
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)
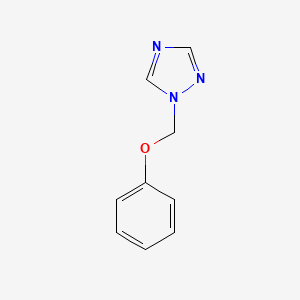
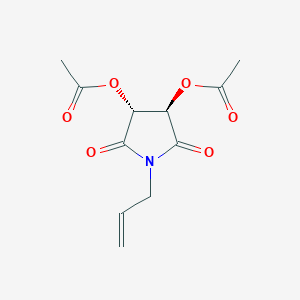
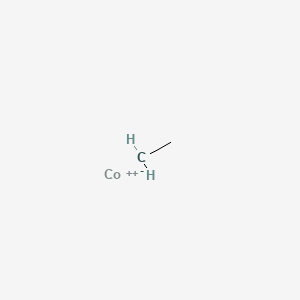
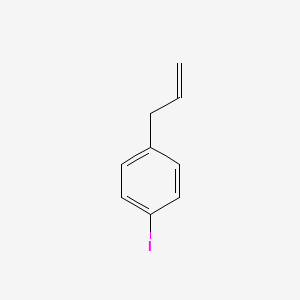
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)
